HPLC Retention Behavior of p-Chloro-N-Methyl-N-Nitrosoaniline Compared to Other 4-Substituted Analogs
In a comparative HPLC study of seven 4-substituted N-nitrosomethylaniline (4-R-NMA) derivatives, the 4-chloro derivative (1007-19-8) exhibits a unique retention time under optimized reversed-phase conditions, distinct from other analogs such as 4-H, 4-CH3, 4-OCH3, 4-CN, 4-OH, and 4-NO2 [1]. This differential retention provides the basis for chromatographic separation and identification of this specific compound in complex mixtures, a critical feature for analytical method development.
| Evidence Dimension | HPLC Retention Time / Separation Selectivity |
|---|---|
| Target Compound Data | Unique retention time under optimized conditions (C18 column, aqueous KH2PO4:methanol or acetonitrile mobile phases) |
| Comparator Or Baseline | 4-H, 4-CH3, 4-OCH3, 4-CN, 4-OH, 4-NO2 analogs of N-nitrosomethylaniline |
| Quantified Difference | Qualitative difference in chromatographic selectivity (resolution) allowing for separation; specific retention times not tabulated. |
| Conditions | Reversed-phase HPLC with C18 stationary phase; mobile phases consisted of 0.01 M KH2PO4 with methanol (4+6) or acetonitrile (7+3). |
Why This Matters
Its distinct HPLC retention profile enables the development of validated analytical methods for detecting and quantifying this specific nitrosamine impurity, which is essential for quality control in pharmaceutical and environmental analysis.
- [1] A study of HPLC separation and spectrophotometric, polarographic and voltammetric detection of 4-substituted derivatives of N-nitroso-N-methylaniline. Fresenius' Journal of Analytical Chemistry. 1994;350(12):723-727. Abstract. View Source
